3-Amino-5-methyloxolan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

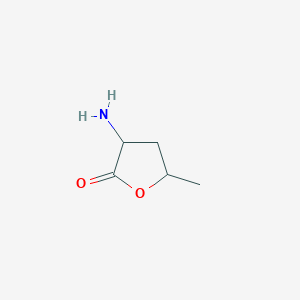

3-Amino-5-methyloxolan-2-one: is a heterocyclic organic compound with the molecular formula C5H9NO2 It is a derivative of oxolane, featuring an amino group at the third position and a methyl group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate amino acid derivatives. For instance, starting from 3-amino-5-methylpentanoic acid, cyclization can be induced under acidic conditions to form the oxolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as:

Raw Material Preparation: Sourcing and purifying the starting materials.

Reaction: Conducting the cyclization reaction under controlled temperature and pressure.

Purification: Using techniques such as crystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-5-methyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxolanes.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Nitroso-oxolane or nitro-oxolane derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted oxolanes depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3-Amino-5-methyloxolan-2-one is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential. They may act as precursors to drugs targeting specific diseases, including infections and metabolic disorders.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with unique properties. It contributes to the development of advanced materials for various applications, including coatings and adhesives.

Mécanisme D'action

The mechanism of action of 3-Amino-5-methyloxolan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The oxolane ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

3-Amino-2-oxolane: Lacks the methyl group at the fifth position.

5-Methyl-2-oxolane: Lacks the amino group at the third position.

3-Amino-5-methyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of an oxolane ring.

Uniqueness: 3-Amino-5-methyloxolan-2-one is unique due to the presence of both an amino group and a methyl group on the oxolane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Activité Biologique

3-Amino-5-methyloxolan-2-one is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by an oxolane ring with an amino group at the third position and a methyl group at the fifth position. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The compound may interact with specific receptors, influencing various signaling pathways.

- Structural Stability : The oxolane ring provides stability, affecting the compound's pharmacokinetic properties.

These interactions are crucial for its potential use in drug development, particularly for conditions such as neuropathic pain and metabolic disorders .

Antinociceptive Properties

Recent studies have highlighted the antinociceptive properties of compounds structurally related to this compound. For example, novel functionalized amino acids have shown effectiveness in rodent models of neuropathic pain. These compounds demonstrated significant reductions in pain responses without inducing motor deficits, suggesting a favorable safety profile .

In Vitro Studies

In vitro assays have been employed to assess the inhibitory potency of this compound on various biological targets. For instance, studies on GABA transporters revealed that related compounds could reduce GABA uptake significantly, indicating potential applications in treating neurological disorders .

Study on Neuropathic Pain

A study investigating the effects of related compounds on neuropathic pain found that certain derivatives exhibited significant antinociceptive effects in multiple rodent models. These findings suggest that modifications to the structure of this compound could enhance its therapeutic efficacy against neuropathic pain .

Anti-inflammatory Effects

Another study examined the anti-inflammatory potential of compounds derived from this compound. These compounds were shown to modulate key inflammatory pathways, including the NF-kB pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as COX-2 .

Data Table: Biological Activities of this compound Derivatives

| Activity | Compound | Model/Assay | Effect Observed |

|---|---|---|---|

| Antinociceptive | Compound 50a | Rodent models (oxaliplatin, paclitaxel) | Significant reduction in pain response |

| GABA Uptake Inhibition | Compound 56a | HEK293 cells expressing mGATs | Reduced GABA uptake by >50% |

| Anti-inflammatory | Compound 3-B2 | IL-1β-stimulated OUMS27 cells | Suppressed MMP13 and ADAMTS9 expression |

Propriétés

IUPAC Name |

3-amino-5-methyloxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-2-4(6)5(7)8-3/h3-4H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORFHQJFGHUFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)O1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.